molecular formula C20H26N2O5 B7744122 Diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate

Diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate

Cat. No.: B7744122
M. Wt: 374.4 g/mol
InChI Key: VBDMMQUOSUMQAY-UHFFFAOYSA-N
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Description

Diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is of particular interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and appropriate amines.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones or aldehydes, while reduction may produce quinoline amines or alcohols.

Scientific Research Applications

Diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline structure.

    Primaquine: Another antimalarial drug with a similar quinoline core.

    Bedaquiline: An antitubercular drug with a quinoline scaffold.

Uniqueness

Diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate is unique due to its specific functional groups and potential biological activities. Its hydroxypentylamino side chain and diethyl ester groups differentiate it from other quinoline derivatives, potentially leading to distinct biological and chemical properties.

Properties

IUPAC Name

diethyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-3-26-19(24)14-8-9-17-15(12-14)18(21-10-6-5-7-11-23)16(13-22-17)20(25)27-4-2/h8-9,12-13,23H,3-7,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDMMQUOSUMQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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